Nonadecyl D-glucoside Nonadecyl D-glucoside
Brand Name: Vulcanchem
CAS No.: 100231-67-2
VCID: VC20750701
InChI: InChI=1S/C25H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30-25-24(29)23(28)22(27)21(20-26)31-25/h21-29H,2-20H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Molecular Formula: C25H50O6
Molecular Weight: 446.7 g/mol

Nonadecyl D-glucoside

CAS No.: 100231-67-2

Cat. No.: VC20750701

Molecular Formula: C25H50O6

Molecular Weight: 446.7 g/mol

* For research use only. Not for human or veterinary use.

Nonadecyl D-glucoside - 100231-67-2

Specification

CAS No. 100231-67-2
Molecular Formula C25H50O6
Molecular Weight 446.7 g/mol
IUPAC Name 2-(hydroxymethyl)-6-nonadecoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C25H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30-25-24(29)23(28)22(27)21(20-26)31-25/h21-29H,2-20H2,1H3
Standard InChI Key NYDYORLEZFCLCZ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Introduction

CHEMICAL PROPERTIES

Structural Characteristics

Nonadecyl D-glucoside consists of a D-glucose molecule linked to a nonadecyl (C19) alkyl chain through a glycosidic bond. This amphiphilic structure gives the molecule both hydrophilic (sugar) and hydrophobic (alkyl chain) regions, which is characteristic of surfactants and explains many of its physical and chemical properties .

The molecular formula of Nonadecyl D-glucoside is C₂₅H₅₀O₆, indicating the presence of 25 carbon atoms, 50 hydrogen atoms, and 6 oxygen atoms in its structure . The relatively long carbon chain (C19) distinguishes this compound from other common alkyl glucosides such as decyl glucoside or lauryl glucoside, which have shorter alkyl chains.

Physical Properties

The physical properties of Nonadecyl D-glucoside are summarized in Table 1, providing a comprehensive overview of its key characteristics.

Table 1: Physical Properties of Nonadecyl D-glucoside

PropertyValueReference
CAS Number100231-67-2
Molecular FormulaC₂₅H₅₀O₆
Molecular Weight446.66 g/mol
Density1.05 g/cm³
Boiling Point576.1°C at 760 mmHg
Flash Point302.2°C
Partition Coefficient (LogP)4.45450
Polar Surface Area (PSA)99.38000
Vapor Pressure1.13E-15 mmHg at 25°C
Refractive Index1.502

These properties indicate that Nonadecyl D-glucoside is a high-boiling compound with relatively low volatility, as evidenced by its high boiling point (576.1°C) and extremely low vapor pressure (1.13E-15 mmHg) . The LogP value of 4.45 suggests moderate lipophilicity, which is consistent with its long hydrocarbon chain . This balance between hydrophilic and lipophilic properties contributes to its potential surfactant capabilities.

SYNTHESIS METHODS

General Synthesis Approaches

The synthesis of alkyl glucosides typically involves the reaction of glucose with corresponding alcohols under specific conditions. While direct information on Nonadecyl D-glucoside synthesis is limited in the available literature, several general approaches for alkyl glucoside synthesis have been documented:

  • Chemical Synthesis: Direct glucosidation of D-glucose with alcohols under acidic conditions represents a common method. For example, decyl glucoside has been synthesized by direct glucosidation from D-glucose with 1-decanol using zeolite catalysts . A similar approach could potentially be applied for the synthesis of Nonadecyl D-glucoside, using nonadecanol as the alcohol component.

  • Microbial Biotransformation: Some glucosides can be synthesized using microbial biotransformation approaches, which utilize enzymatic processes in microorganisms to catalyze the formation of glycosidic bonds .

  • Enzymatic Synthesis: Recombinant glucosyltransferases have been employed for the synthesis of certain glucosides, offering potentially more selective and environmentally friendly production methods .

Catalysts and Reaction Conditions

In the synthesis of alkyl glucosides using zeolite catalysts, research has demonstrated that conversion and yield improve with increasing amounts of acid sites in the zeolite catalysts . This suggests that catalyst selection and optimization are important factors in the efficient synthesis of these compounds.

For enzymatic synthesis approaches, studies have shown that mutant variants of parent glucosyltransferases can significantly improve conversion rates. In one case study, a mutant created from a parent glucosyltransferase more than doubled the conversion rate to over 70% . This highlights the potential for enzyme engineering to enhance the production efficiency of alkyl glucosides.

BIOLOGICAL ACTIVITIES

Antimicrobial Activity

Some alkyl glucosides possess antimicrobial activity against certain pathogens, making them useful in formulations aimed at preserving food or enhancing skin health. While Nonadecyl D-glucoside has been suggested to have such properties, quantitative data on its antimicrobial spectrum and potency would be valuable for potential applications in this area.

Alkyl GlucosideConcentrationAbsorption Enhancement EffectReference
Caprylyl glucoside5% solutionEnhanced buccal absorption of insulin
Decyl glucoside5% solutionEnhanced buccal absorption of insulin
Lauryl glucoside5% solutionNo significant effect on buccal absorption of insulin

These findings suggest that alkyl chain length and concentration play important roles in determining the absorption enhancement capabilities of alkyl glucosides. The potential of Nonadecyl D-glucoside in this regard would require specific investigation.

APPLICATIONS

Industrial Applications

Based on the general properties of alkyl glucosides and the specific characteristics of Nonadecyl D-glucoside, several potential applications can be identified:

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